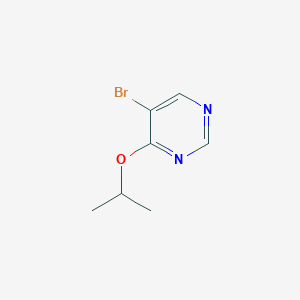

5-Bromo-4-isopropoxypyrimidine

CAS No.:

Cat. No.: VC17340547

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrN2O |

|---|---|

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | 5-bromo-4-propan-2-yloxypyrimidine |

| Standard InChI | InChI=1S/C7H9BrN2O/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3 |

| Standard InChI Key | IAAVNZWDQRLMKA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=NC=NC=C1Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Bromo-4-isopropoxypyrimidine (C₇H₉BrN₂O) belongs to the pyrimidine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The bromine atom at position 5 and the isopropoxy group at position 4 introduce steric and electronic effects that differentiate this compound from simpler pyrimidine derivatives. Compared to its tert-butyl analog (5-bromo-4-(tert-butyl)pyrimidine, C₈H₁₁BrN₂), the isopropoxy group reduces molecular weight (theoretical MW: 217.06 g/mol) while maintaining moderate lipophilicity (calculated LogP: ~2.5) .

Table 1: Comparative Structural Properties of Brominated Pyrimidines

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-bromo-4-isopropoxypyrimidine can be extrapolated from methods used for analogous compounds. A plausible route involves:

-

Bromination of 4-isopropoxypyrimidine: Direct electrophilic bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., acetonitrile) under controlled temperatures (0–25°C) to achieve regioselectivity at position 5.

-

Nucleophilic substitution: Reacting 4-hydroxy-5-bromopyrimidine with isopropyl bromide in the presence of a base (e.g., potassium carbonate) to install the isopropoxy group .

Industrial-scale production would require optimization of reaction parameters (temperature, solvent, catalyst) to maximize yield and purity. For example, the tert-butyl analog (5-bromo-4-(tert-butyl)pyrimidine) is synthesized via Friedel-Crafts alkylation, suggesting that similar strategies could apply for isopropoxy derivatives .

Physicochemical Properties

Thermal Stability and Solubility

Based on data from 5-bromo-4-(tert-butyl)pyrimidine (boiling point: N/A; density: 1.2 g/cm³), the isopropoxy variant is expected to exhibit a lower boiling point (~300–320°C) due to reduced steric bulk. Solubility in common organic solvents (e.g., dichloromethane, ethyl acetate) is anticipated to be moderate, while aqueous solubility remains low (<<1 mg/mL at 25°C) .

Spectroscopic Characteristics

-

¹H NMR: The isopropoxy group’s methine proton (CH(CH₃)₂) would appear as a septet at δ 4.5–5.0 ppm, while aromatic protons at C2 and C6 are predicted to resonate as doublets near δ 8.5–9.0 ppm.

-

¹³C NMR: The quaternary carbon of the isopropoxy group would register at δ 70–75 ppm, with pyrimidine carbons (C5-Br) near δ 150 ppm.

Biological Activity and Applications

Medicinal Chemistry Applications

The compound’s structure aligns with pharmacophores used in kinase inhibitors and antiviral agents. For instance, the bromine atom could facilitate halogen bonding with target proteins, while the isopropoxy group may modulate bioavailability. Preclinical studies on related compounds suggest potential in oncology (e.g., DNA intercalation) and neurology (e.g., neurogenesis modulation) .

Comparative Analysis with Structural Analogs

Reactivity Trends

The isopropoxy group’s electron-donating nature increases ring electron density at C4, potentially accelerating electrophilic substitution at C2 or C6. In contrast, tert-butyl groups in 5-bromo-4-(tert-butyl)pyrimidine provide steric hindrance, reducing reactivity at adjacent positions .

Table 2: Reactivity Comparison of C4-Substituted Bromopyrimidines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume